![molecular formula C23H27N5O B2425943 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide CAS No. 1243024-26-1](/img/structure/B2425943.png)

4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They are widely used in medicine for their antibacterial properties .

Synthesis Analysis

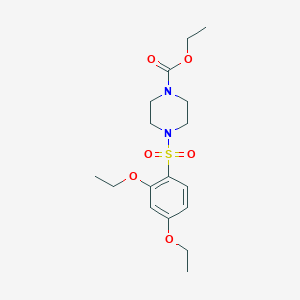

The synthesis of such a compound would likely involve the reaction of a sulfonyl chloride with an amine to form the sulfonamide . The specific reactants would depend on the other groups present in the molecule.Molecular Structure Analysis

The molecule contains a piperidine ring, a common feature in many pharmaceuticals. It also has a sulfonyl group attached to an aromatic ring, and an amide group .Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom or the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups in the molecule. The presence of the sulfonyl group could make the compound acidic, while the amide group could participate in hydrogen bonding .Scientific Research Applications

Hypoglycemic Activity

The research conducted by Grell et al. (1998) explored the structure-activity relationships in a series of hypoglycemic benzoic acid derivatives, highlighting the medicinal potential of compounds related to 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide. Their study identified repaglinide, a derivative with significant hypoglycemic activity, as an effective therapeutic for type 2 diabetic patients, marking a pivotal development in diabetes treatment [Grell et al., 1998].

Neurobiology Applications

Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe, closely related in structure to the compound of interest, for quantification of 5-HT1A receptor densities in Alzheimer's disease patients' brains. This study provides insight into the neurobiological changes associated with Alzheimer's, suggesting potential diagnostic and therapeutic research directions [Kepe et al., 2006].

Prokinetic Agent Development

Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which demonstrated significant prokinetic activity by accelerating gastric emptying and increasing the frequency of defecation. This research underscores the potential of such compounds in developing treatments for gastrointestinal motility disorders [Sonda et al., 2004].

Molecular Imaging Probe Development

Research into serotonin receptors in the living brain of Alzheimer's disease patients utilized a compound structurally akin to 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide as a molecular imaging probe, demonstrating its application in neuroimaging and the study of neurological disorders [Kepe et al., 2006].

Pharmaceutical Chemistry

The exploration of benzamide derivatives for serotonin 4 receptor agonist activity by Sonda et al. (2004) and a separate study by the same group in 2003 provide insights into the chemical modifications that enhance the pharmacological profile of these compounds, indicating their significance in the development of novel pharmaceutical agents [Sonda et al., 2004; Sonda et al., 2003].

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

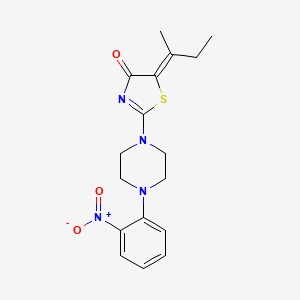

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-25(2)23-21(19-9-5-3-6-10-19)17-28(24-23)18-22(29)27-15-13-26(14-16-27)20-11-7-4-8-12-20/h3-12,17H,13-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCUFXYTKBHFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)

![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)

![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)

![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)